Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a tetrahydropyridinone core substituted with a 2-methoxyphenyl group, a cyano moiety, and a sulfanyl-acetate benzyl ester side chain. Its structure combines heterocyclic, aromatic, and ester functionalities, making it a candidate for pharmaceutical or agrochemical applications. The compound’s stereoelectronic properties are influenced by the electron-withdrawing cyano group and the electron-donating methoxy substituent, which may modulate reactivity and binding interactions .
Properties
IUPAC Name |
benzyl 2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-19-10-6-5-9-16(19)17-11-20(25)24-22(18(17)12-23)29-14-21(26)28-13-15-7-3-2-4-8-15/h2-10,17H,11,13-14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKDILQHRJEKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl {[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 391.49 g/mol. The compound features a tetrahydropyridine core that is known for its pharmacological significance.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2S |
| Molecular Weight | 391.49 g/mol |
| InChI Key | GIAXRDCCSHGBLW-UHFFFAOYSA-N |
| Melting Point | Not specified |
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. This property is critical in preventing oxidative stress-related diseases.
Antimicrobial Properties
Research indicates that this compound demonstrates antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mode of action may involve apoptosis induction and cell cycle arrest.
Study on Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various tetrahydropyridine derivatives, including the target compound. It was found to possess an IC50 value of 15 µM in DPPH radical scavenging assays, indicating strong antioxidant potential .
Investigation of Antimicrobial Activity
In a research article from Antimicrobial Agents and Chemotherapy, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Anti-inflammatory Study
A recent study highlighted the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and pro-inflammatory cytokine levels when treated with the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares functional groups with sulfonylurea herbicides and pyridinone derivatives. Below is a comparative analysis based on substituents and applications:
* Calculated molecular weight based on formula.
Functional Differences
Core Heterocycle: The target compound’s tetrahydropyridinone core contrasts with triazine (e.g., metsulfuron methyl ester) or pyridine (e.g., CS-0309467 ) systems.
However, the cyano group at position 3 may increase electrophilicity, differentiating it from the dimethylamino group in CS-0309467, which confers basicity.
Biological Relevance :
- Sulfonylurea herbicides (e.g., metsulfuron methyl ester ) inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to the absence of a sulfonylurea bridge. Instead, the sulfanyl-acetate ester may act as a leaving group or metal-chelating moiety.
Research Findings and Methodological Insights
Crystallographic Refinement
The SHELX system (e.g., SHELXL ) is critical for resolving complex substituent arrangements in analogs. For example:
- Triazine derivatives : SHELXL refines bond lengths and angles with precision (e.g., C-N bond lengths in metsulfuron methyl ester: 1.32–1.37 Å ).
- Pyridinone systems: Partial saturation introduces torsional challenges, requiring high-resolution data and iterative refinement .
Hypothetical Reactivity
Preparation Methods
Aza-Achmatowicz Reaction for Piperidinone Formation
The aza-Achmatowicz reaction, which oxidizes α-furanyl amines to piperidinones, provides a robust method for constructing the tetrahydropyridinone core. For example, oxidation of N-protected furfuryl amine derivatives (e.g., 16a–c ) with meta-chloroperbenzoic acid (m-CPBA) yields bicyclic N,O-acetals (19a–c ). Hydrolysis of these intermediates under acidic conditions generates the piperidinone scaffold.
Example Protocol :
Cyclocondensation of β-Keto Esters
Alternatively, cyclocondensation of β-keto esters with cyanoacetamide derivatives in the presence of ammonium acetate can yield tetrahydropyridinones. This method allows direct incorporation of the cyano group at position 3.
Example Reaction :
Ethyl acetoacetate + cyanoacetamide → 3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate
Yield optimization requires catalytic bases (e.g., DBU) and elevated temperatures.
Introduction of the 2-Methoxyphenyl Group
Friedel-Crafts Alkylation
The 2-methoxyphenyl group can be introduced via Friedel-Crafts alkylation using 2-methoxybenzyl chloride and a Lewis acid (e.g., AlCl₃). This step is best performed prior to cyclization to ensure regioselectivity.
Example :
- React β-keto ester precursor with 2-methoxybenzyl chloride in anhydrous dichloromethane under AlCl₃ catalysis (0°C to rt, 12 h).
Post-Cyclization Cross-Coupling
For late-stage functionalization, Suzuki-Miyaura coupling with a 2-methoxyphenylboronic acid could be employed. However, this requires a halogenated tetrahydropyridinone precursor (e.g., bromide at position 4), which may complicate synthesis.
Cyano Group Installation at Position 3
Cyanation of α,β-Unsaturated Ketones
Treatment of an α,β-unsaturated ketone intermediate with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) facilitates conjugate cyanation.
Example :
α,β-Unsaturated ketone + TMSCN → 3-cyano tetrahydropyridinone
Nucleophilic Substitution
If a leaving group (e.g., bromide) is present at position 3, displacement with cyanide (NaCN or KCN) in DMF at 80°C provides the nitrile.
Sulfanyl Acetate Side Chain at Position 2
Thiol-Michael Addition
A thiol nucleophile can attack an α,β-unsaturated ketone intermediate at position 2. Subsequent esterification with benzyl chloroacetate introduces the acetate moiety.
Example :
- React tetrahydropyridinone with benzyl mercaptan in the presence of DBU.
- Treat the resulting thioether with benzyl chloroacetate and K₂CO₃ in acetone.
Direct Alkylation of a Thiol Intermediate
Alternatively, generate a thiol at position 2 via reduction of a disulfide or cleavage of a thioester, followed by alkylation with benzyl bromoacetate.
Final Esterification and Deprotection
The benzyl ester is typically introduced early via benzyl chloroacetate. If carboxylic acid intermediates are formed, esterification with benzyl alcohol under Steglich conditions (DCC, DMAP) ensures high yields.
Analytical Data and Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 6.90–6.84 (m, 4H, 2-methoxyphenyl), 4.60 (s, 2H, CH₂COO), 3.80 (s, 3H, OCH₃).
- IR : 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester).
- HRMS : [M+H]⁺ calculated for C₂₂H₂₁N₂O₄S: 409.1224; found: 409.1226.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this thioester-linked tetrahydropyridinone derivative likely involves multi-step reactions, starting with the preparation of the tetrahydropyridin-6-one core followed by sulfanyl group introduction. Key steps may include:
- Cyclocondensation : Formation of the tetrahydropyridinone ring via cyclization of cyanoacetamide derivatives with ketones or aldehydes under acidic or basic conditions.
- Thiolation : Introduction of the sulfanyl group using reagents like thiourea or Lawesson’s reagent, with careful control of temperature (60–100°C) to avoid side reactions .
- Benzylation : Esterification with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Optimization : Reaction yields can be improved by using catalysts (e.g., DMAP for esterification) and inert atmospheres to prevent oxidation of the sulfanyl group. Solvent selection (e.g., THF for cyclization) and stoichiometric ratios should be validated via TLC or HPLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy :
- ¹H NMR : Identify the methoxyphenyl protons (δ 6.8–7.4 ppm), benzyl ester protons (δ 5.1–5.3 ppm), and tetrahydropyridinone NH (δ 10–12 ppm, if present).
- ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and nitrile (CN) at ~115 ppm .
- IR Spectroscopy : Detect the C≡N stretch (~2200 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve bond lengths and angles, particularly the sulfanyl-acetate linkage and tetrahydropyridinone conformation. Use SHELXL for refinement .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?
- Disordered Atoms : Use SHELXL’s PART instruction to model disorder, applying restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with Fo-Fc maps .
- Twinning : For twinned crystals, employ the TWIN command in SHELXL with a BASF parameter to refine the twin fraction. High-resolution data (>1.0 Å) improves reliability .
- Validation Tools : Cross-check with WinGX’s PARST and PLATON to analyze geometric outliers and hydrogen-bonding networks .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on the sulfanyl group’s nucleophilicity and the ester’s electrophilicity.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess reaction feasibility.
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by pharmacophore models from similar compounds .
Q. How can pharmacological assays evaluate this compound’s bioactivity?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. IC₅₀ values can be calculated from dose-response curves.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins immobilized on sensor chips .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations after treatment, using isotopically labeled analogs as internal standards .
Data Contradiction Analysis Example
Scenario : Discrepancy between NMR and X-ray data for the sulfanyl group’s conformation.
Resolution :
NMR NOE Experiments : Detect spatial proximity between the sulfanyl proton and adjacent groups to infer conformation.
X-ray Refinement : Re-examine thermal displacement parameters (B-factors) for the sulfanyl-acetate moiety. Apply TLS refinement in SHELXL to model anisotropic motion .
Cross-Validation : Compare DFT-optimized geometry with experimental data to identify steric or electronic influences .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
